Product packaging for 4-Amino-6-fluoropicolinaldehyde(Cat. No.:)

4-Amino-6-fluoropicolinaldehyde

Cat. No.: B14856315
M. Wt: 140.11 g/mol
InChI Key: ZLKQMXZXCJJMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-fluoropicolinaldehyde is a high-value synthetic intermediate designed for advanced pharmaceutical research and development. This compound features a picolinaldehyde core strategically substituted with a fluorine atom and an amino group, making it a privileged scaffold for constructing complex molecules. Its primary research value lies in medicinal chemistry, where it serves as a key precursor for the synthesis of diverse heterocyclic compounds. The structure is analogous to cores used in developing modulators of neuronal Kv7 potassium channels, which are important targets for treating hyperexcitability disorders such as epilepsy . Furthermore, the aldehyde and amino functional groups make it an ideal substrate for generating Schiff base metal complexes, which have demonstrated significant potential in pharmacology, including as anticancer and antimicrobial agents . As a fluorinated picolinaldehyde derivative, it is also highly relevant in the exploration of positive allosteric modulators for specific NMDA receptor subunits (e.g., GluN2C), a target for conditions like treatment-resistant depression and Parkinson's disease . The presence of both hydrogen bond donor and acceptor sites allows for targeted interactions with biological macromolecules. Researchers utilize this compound to develop novel small-molecule candidates for oncology and central nervous system (CNS) diseases. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FN2O B14856315 4-Amino-6-fluoropicolinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

4-amino-6-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C6H5FN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-3H,(H2,8,9)

InChI Key

ZLKQMXZXCJJMJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)F)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Amino 6 Fluoropicolinaldehyde and Its Congeners

Strategic Approaches to the 4-Aminopicolinaldehyde (B3210068) Core Structure

The construction of the fundamental 4-aminopicolinaldehyde framework can be achieved through various strategic pathways, starting from either simple, readily available precursors or by coupling more complex fragments.

Multi-step Reaction Sequences from Simple Precursors

The synthesis of the 4-aminopicolinaldehyde core often begins with a simple, appropriately substituted pyridine (B92270) or picoline derivative. A common strategy involves the introduction of the required functional groups in a stepwise manner. For instance, a synthesis could commence with a picoline derivative, which provides the C2-methyl group that can later be oxidized to the aldehyde.

One potential pathway starts with the nitration of picolinic acid N-oxide to yield 4-nitropicolinic acid N-oxide. umsl.edu This intermediate can then be subjected to catalytic hydrogenation to simultaneously reduce the nitro group to an amine and remove the N-oxide, affording 4-aminopicolinic acid. umsl.educhemicalbook.com Subsequent steps would then focus on the introduction of fluorine and the conversion of the carboxylic acid to an aldehyde.

Another approach could start from 2-chloro-4-nitropyridine (B32982). This precursor allows for the introduction of the amino group via reduction of the nitro group. A key intermediate, 4-amino-2-picoline, can be synthesized from 2-chloro-4-nitropyridine through a reaction sequence involving malonic ester synthesis followed by decarboxylation and reduction. guidechem.com The methyl group of 4-amino-2-picoline can then be oxidized to form the aldehyde.

A generalized multi-step sequence is outlined below:

Nitration: Introduction of a nitro group at the 4-position of a pyridine ring.

Reduction: Conversion of the nitro group to an amino group, often using catalytic hydrogenation (e.g., Pd/C). guidechem.com

Functional Group Installation: Introduction of a precursor for the aldehyde, such as a methyl or hydroxymethyl group at the 2-position.

Halogenation: Introduction of fluorine at the 6-position (discussed in section 2.2.2).

Oxidation: Conversion of the C2-substituent to the final aldehyde functionality (discussed in section 2.2.1).

Table 1: Example of a Multi-step Synthesis Step for a 4-Aminopyridine (B3432731) Intermediate
Starting MaterialReagents and ConditionsProductYieldReference
Picloram1) H₂, 10% Pd/C, 10% LiOH (aq), 40-70°C, 45 PSI, 16h 2) HCl (aq) to pH=34-Aminopicolinic acid99% chemicalbook.com
2-methyl-4-nitropyridineH₂, 10% Pd/C, Methanol, 20°C, 0.5 MPa, 15h4-Amino-2-picolineN/A guidechem.com

Convergent and Divergent Synthetic Pathways to Fluorinated Aminopicolinaldehydes

Divergent synthesis , conversely, starts from a common intermediate that is systematically modified to create a library of related compounds. nih.gov This is highly effective for structure-activity relationship (SAR) studies. A key intermediate, such as a di-halogenated aminopicolinaldehyde, could be synthesized first. Then, selective nucleophilic aromatic substitution (SNAr) reactions could be used to introduce fluorine at one position, while the other halogen could be used for other modifications, generating a range of congeners. The site-selective fluorination of pyridines using reagents like silver(II) fluoride (B91410) allows for the creation of fluorinated intermediates that can then undergo further diversification. nih.govacs.org

Functional Group Interconversions and Derivatization Approaches

The final stages of the synthesis typically involve the installation and modification of the key functional groups on the pre-formed pyridine core.

Formation and Transformation of the Aldehyde Functionality

The introduction of the aldehyde group at the C2-position is a critical transformation. The most common and direct method is the oxidation of a 2-methyl group (a picoline derivative) or a 2-hydroxymethyl group. wikipedia.org Various oxidizing agents can be employed for this purpose.

Oxidation of Methylpyridines: The oxidation of picolines can be challenging and may require specific catalysts. Systems involving cobalt salts and N-hydroxyphthalimide (NHPI) under oxygen pressure have been used to convert methylpyridines to their corresponding carboxylic acids, and similar conditions can be tuned for aldehyde formation. mdpi.com Indirect electrooxidation with electrogenerated Co(III) acetate (B1210297) has also been shown to convert 4-picoline to pyridine-4-aldehyde diacetate in good yields. researchgate.net

Oxidation of Hydroxymethylpyridines: This is a more straightforward transformation, often accomplished with mild oxidizing agents like manganese dioxide (MnO₂) or via Swern or Dess-Martin periodinane oxidation.

Reduction of Carboxylic Acid Derivatives: An alternative route involves the partial reduction of a picolinic acid derivative, such as an ester or an acyl chloride, to the aldehyde. This can be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

The aldehyde functionality itself is a versatile handle for further derivatization. It readily undergoes nucleophilic attack by amines to form Schiff bases, which can serve as ligands or be further reduced to secondary amines. wikipedia.org

Table 2: Selected Methods for Aldehyde Formation on Pyridine Rings
PrecursorReagent/MethodProductKey FeaturesReference
MethylpyridinesOxidation (e.g., SeO₂, KMnO₄, catalytic air oxidation)PyridinaldehydesDirect but can be harsh and lead to over-oxidation. wikipedia.orggoogle.com
4-PicolineIndirect Electrooxidation with Co(III) acetatePyridine-4-aldehyde diacetateGood yields (45-68%) under controlled current. researchgate.net
HydroxymethylpyridinesOxidation (e.g., MnO₂, PCC, Swern)PyridinaldehydesGenerally high-yielding and occurs under mild conditions. wikipedia.org
Picolinic EstersReduction (e.g., DIBAL-H)PyridinaldehydesRequires careful control of stoichiometry and temperature.N/A

Halogenation at the Pyridine Ring

Introducing a fluorine atom regioselectively onto the pyridine ring, particularly at the 6-position of a 4-aminopyridine system, is a significant challenge due to the electron-deficient nature of the ring. Direct electrophilic fluorination is often difficult. However, several advanced methods have been developed.

Nucleophilic Aromatic Substitution (SNAr): A common strategy is to first install a good leaving group, such as chlorine or bromine, at the target position. This halo-intermediate can then react with a fluoride source (e.g., KF, CsF) to introduce the fluorine atom. The presence of electron-withdrawing groups on the ring can facilitate this substitution.

Direct C-H Fluorination: Recent advances have enabled the direct fluorination of C-H bonds. Silver(II) fluoride (AgF₂) has emerged as a reagent for the highly site-selective fluorination of pyridines and diazines at the position adjacent to a ring nitrogen. nih.govorgsyn.org This method is notable for its mild conditions and broad functional group tolerance. nih.govacs.org The reaction of elemental fluorine-iodine mixtures can also achieve selective 2-fluorination of pyridines. rsc.org

Halogenation via Phosphonium (B103445) Salts: A two-step method involves the installation of a phosphine (B1218219) at the 4-position of a pyridine to form a phosphonium salt. This salt can then be displaced by a halide nucleophile, providing a route to 4-halopyridines. nih.gov While this method targets the 4-position, related strategies could potentially be adapted for other positions.

Oxidative Halogenation: A combination of a sodium halide (NaX) and an oxidant like Oxone® can be used for the halogenation of N-acetyl aminopyridines. researchgate.net

The reactivity of 4-aminopyridine with halogens like bromine can lead to complex bromination-dimerization processes, highlighting the need for carefully controlled reaction conditions. acs.orgresearchgate.net

Amination and Protecting Group Strategies

The introduction of the amino group at the C4-position is typically achieved early in the synthesis, for instance, by the reduction of a 4-nitro group. guidechem.com Direct amination of an unsubstituted pyridine ring is also possible, though classical methods like the Chichibabin reaction often require harsh conditions. More modern approaches, such as the amination of pyridine N-oxides, offer higher yields and better functional group compatibility.

Given the multiple reactive sites in intermediates leading to 4-Amino-6-fluoropicolinaldehyde, protecting group strategies are essential. jocpr.comwikipedia.org

Amine Protection: The 4-amino group is nucleophilic and can interfere with subsequent reactions, particularly those involving electrophiles (e.g., halogenation, formation of the aldehyde). It is often protected during the synthesis. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc). nih.gov These groups can be selectively installed and later removed under specific acidic or basic conditions, respectively. wikipedia.org

Orthogonal Protection: In complex syntheses, an orthogonal protection strategy is crucial. nih.gov This involves using multiple protecting groups that can be removed under different, non-interfering conditions, allowing for the selective unmasking and reaction of different functional groups within the same molecule. jocpr.com For example, a Boc-protected amine can coexist with a silyl-protected alcohol, as the Boc group is removed with acid while the silyl (B83357) group is removed with fluoride. utsouthwestern.edu

Catalytic Transformations in the Synthesis of this compound Derivatives

The synthesis of this compound and its analogs benefits significantly from modern catalytic methods. These approaches offer efficient and selective ways to construct and modify the pyridine ring system, which is a core component of many pharmaceutical compounds. Catalytic transformations are particularly crucial for introducing diverse functionalities and for creating chiral centers with high stereocontrol.

Cross-Coupling Reactions for C-C Bond Formation at the C-6 Position

The formation of carbon-carbon (C-C) bonds at the C-6 position of the 4-aminopicolinaldehyde scaffold is a key strategy for generating a wide array of derivatives with potentially enhanced biological activities. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the connection of two carbon fragments with high efficiency and selectivity. frontiersin.org Among these, the Sonogashira and Heck reactions are particularly noteworthy.

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is conducted under mild conditions and can tolerate a variety of functional groups, making it suitable for complex molecule synthesis. wikipedia.org For the synthesis of this compound derivatives, a 6-halo-4-aminopicolinaldehyde precursor could be coupled with a terminal alkyne to introduce an alkynyl group at the C-6 position. The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. youtube.com The palladium(0) catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the catalyst. youtube.com

Catalyst SystemReactant 1Reactant 2ProductKey Features
Pd catalyst, Cu(I) cocatalyst, Amine baseAryl or Vinyl HalideTerminal AlkyneInternal AlkyneMild reaction conditions, broad substrate scope. wikipedia.orgorganic-chemistry.org
Dipyridylpalladium complexAryl Iodide/BromidePhenylacetyleneArylacetyleneCopper-free, can be performed in aqueous media. wikipedia.org
N-Heterocyclic Carbene (NHC) Palladium ComplexesAryl BromideAlkyneArylalkyneEfficient for copper co-catalyzed or copper-free reactions. libretexts.org

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.orgyoutube.com This reaction is a versatile method for forming substituted alkenes and has been widely applied in organic synthesis. wikipedia.orgnih.gov In the context of this compound, a 6-halo derivative could be reacted with an alkene to introduce a vinyl or substituted vinyl group at the C-6 position. The reaction typically proceeds with high trans selectivity. organic-chemistry.org An intramolecular variation, the amino-Heck reaction, has been used to synthesize pyridine compounds. wikipedia.org

Catalyst SystemReactant 1Reactant 2ProductKey Features
Palladium catalyst, Base (e.g., triethylamine)Unsaturated Halide or TriflateAlkeneSubstituted AlkeneHigh trans selectivity, applicable to a wide range of substrates. wikipedia.orgorganic-chemistry.org
Pd(OAc)₂, Tetrahydropyrimidinium saltsAryl BromideStyreneStilbene derivativeEfficient in aqueous media under mild conditions. nih.gov
Tetrakis(triphenylphosphine)palladium(0)Oxime with electron-withdrawing groupDienePyridine compoundIntramolecular amino-Heck reaction. wikipedia.org

Chiral Catalyst Applications in Related Picolinaldehyde Syntheses

The development of asymmetric catalytic methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals. Chiral catalysts can effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. rsc.org

One notable application is the enantioselective synthesis of chiral 1-(pyridin-2-yl)ethan-1-amine from pyridine-2-carboxaldehyde. youtube.com In this method, the aldehyde is reacted with a chiral sulfinamide in the presence of titanium tetraethoxide to form a chiral sulfinylimine. Subsequent diastereoselective addition of a Grignard reagent, such as methyl magnesium bromide, followed by deprotection, yields the desired chiral amine with high diastereomeric and enantiomeric purity. youtube.com This strategy could be adapted for the synthesis of chiral derivatives of this compound.

Another innovative approach involves the use of a chiral Lewis acid-bonded picolinaldehyde in asymmetric carbonyl catalysis. nih.gov A co-catalytic system of 2-picolinaldehyde and a chiral Yb(III)-N,N'-dioxide complex has been shown to be effective in the direct Mannich/condensation cascade reaction of glycine (B1666218) ester with aromatic aldimines, producing trisubstituted imidazolidines with high diastereo- and enantioselectivities. nih.gov This demonstrates the potential of using chiral metal complexes to activate picolinaldehyde for asymmetric transformations.

Furthermore, pinane-based chiral aminodiols , derived from natural (-)-β-pinene, have been successfully employed as chiral catalysts in the asymmetric addition of diethylzinc (B1219324) to various aldehydes, affording chiral secondary alcohols with good to excellent enantioselectivities (up to 87% ee). mdpi.com The application of such chiral ligands in the synthesis of derivatives from this compound could provide access to a range of enantiomerically enriched compounds.

Chiral Catalyst/AuxiliaryReaction TypeSubstrateProductEnantioselectivity
(R)- or (S)-tert-ButylsulfinamideNucleophilic additionPyridine-2-carboxaldehydeChiral 1-(pyridin-2-yl)ethan-1-amineHigh (14:1 dr) youtube.com
Chiral Yb(III)-N,N'-dioxide complex with 2-picolinaldehydeMannich/condensationGlycine ester and aldiminesChiral imidazolidinesUp to 97% ee nih.gov
Pinane-based chiral aminodiolsDiethylzinc additionAromatic and aliphatic aldehydesChiral secondary alcoholsUp to 87% ee mdpi.com

Innovative Synthetic Technologies

Recent advancements in synthetic methodologies are paving the way for more efficient, scalable, and sustainable production of complex molecules like this compound. Continuous flow synthesis and late-stage functionalization are two such innovative technologies that offer significant advantages over traditional batch processes.

Continuous Flow Synthesis Processes

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. digitellinc.comresearchgate.net This technology offers numerous benefits, including enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters, and the potential for automation and high-throughput optimization. digitellinc.comrsc.org

The synthesis of N-heterocycles, including pyridines, has been successfully demonstrated using continuous flow systems. frontiersin.org For instance, the hydrogenation of functionalized pyridines to the corresponding piperidines has been achieved with high efficiency using a continuous flow hydrogenation device. researchgate.net This method employs in-situ hydrogen generation and packed catalyst cartridges, allowing for full conversion at elevated pressures and temperatures with short reaction times. researchgate.net

Furthermore, the generation of N-heterocyclic carbenes (NHCs) and their use in organocatalysis have been adapted to continuous flow setups. nih.gov This allows for the efficient synthesis of various compounds through NHC-catalyzed reactions, such as transesterification and amidation, with excellent yields. nih.gov The development of autonomous self-optimizing flow machines for the synthesis of pyridine-oxazoline (PyOX) ligands further highlights the potential for rapid optimization and production of complex pyridine derivatives. rsc.org

Flow Technology ApplicationSubstrate(s)Product(s)Key Advantages
Hydrogenation of PyridinesSubstituted PyridinesFunctionalized PiperidinesIn-situ H₂ generation, high conversion, short reaction times. researchgate.net
NHC OrganocatalysisImidazolium precursors, esters, amidesFree NHCs, transesterified and amidated productsEfficient generation of catalysts, high yields in subsequent reactions. nih.gov
Synthesis of PyOX Ligands-Pyridine-oxazoline ligandsAutonomous self-optimization, rapid identification of optimal conditions. rsc.org

Late-Stage Functionalization Strategies for Fluorine Incorporation

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key functional groups into a complex molecule at a late step in the synthesis. nih.govrsc.orgnih.gov This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships. The introduction of fluorine into a molecule can significantly impact its physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved drug efficacy. nih.gov

The selective C-H fluorination of pyridines and related heterocycles is a particularly attractive LSF strategy. nih.gov A method for the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom has been developed using silver(II) fluoride. nih.gov This reaction proceeds under mild conditions and exhibits excellent regioselectivity.

Another approach involves the fluorination of 2-aminopyridines using electrophilic fluorinating agents like Selectfluor®. nih.gov The regioselectivity of this reaction is influenced by the substitution pattern on the pyridine ring. These methods provide a direct route to fluorinated pyridine derivatives that might be challenging to access through traditional multi-step syntheses.

The application of late-stage fluorination to an advanced precursor of this compound, for example, by fluorinating a 4-aminopicoline derivative, could offer a more convergent and efficient synthetic route compared to starting with a pre-fluorinated building block.

LSF StrategySubstrate TypeReagentProduct TypeKey Features
C-H FluorinationPyridines, DiazinesSilver(II) Fluoride2-Fluoropyridines/diazinesSite-selective fluorination adjacent to nitrogen, mild conditions. nih.gov
Electrophilic Fluorination2-AminopyridinesSelectfluor®Fluorinated 2-aminopyridinesRegioselectivity dependent on substituents. nih.gov
Palladium-catalyzed FluorinationArylboronic acidsSelectfluor®Aryl fluoridesRegiospecific conversion of boronic acids to fluorides. nih.gov

Mechanistic Studies of 4 Amino 6 Fluoropicolinaldehyde Reactivity

Reaction Mechanisms Involving the Aldehyde Functionality

The aldehyde group is a primary site of reactivity in 4-Amino-6-fluoropicolinaldehyde, readily undergoing nucleophilic additions, condensations, and oxidations.

Nucleophilic Additions and Condensation Reactions

The aldehyde functionality of this compound is susceptible to attack by nucleophiles. Nucleophilic addition reactions are fundamental to the chemical transformations of aldehydes. youtube.com In these reactions, a nucleophile adds to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This can be followed by protonation to yield an alcohol or further reaction.

Condensation reactions, a cornerstone of organic synthesis, often follow initial nucleophilic addition. For instance, the reaction with primary amines can lead to the formation of imines (Schiff bases), while reaction with secondary amines can result in the formation of enamines. youtube.comyoutube.com These reactions typically proceed via a carbinolamine intermediate. youtube.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine or the C=C double bond of the enamine.

Reagent TypeIntermediateFinal Product
Primary AmineCarbinolamineImine (Schiff Base)
Secondary AmineCarbinolamineEnamine
HydroxylamineOxime
Hydrazine (B178648)Hydrazone

This table summarizes common condensation reactions of aldehydes.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule.

The oxidation of an aldehyde to a carboxylic acid typically involves the addition of an oxidant to the aldehyde, often forming a hydrate (B1144303) intermediate in aqueous media. This intermediate is then further oxidized to the carboxylic acid. The specific mechanism can vary depending on the oxidant used. For example, with permanganate (B83412) or dichromate, the reaction proceeds through the formation of a manganate (B1198562) or chromate (B82759) ester of the aldehyde hydrate.

Reactivity at the Amino Group

The amino group at the 4-position of the pyridine (B92270) ring is another key reactive site, participating in reactions such as reductive amination, N-alkylation, and N-acylation.

Reductive Amination Pathways

Reductive amination is a powerful method for forming C-N bonds and is a key reaction for the amino group of this compound. youtube.comlibretexts.org This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.org In the context of this molecule, the amino group can react with other aldehydes or ketones to form a new, more substituted amine.

The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), or through catalytic hydrogenation. youtube.comnih.gov The use of a selective reducing agent that does not reduce the initial aldehyde is crucial for the success of this one-pot reaction. youtube.com Reductive amination is a versatile method for synthesizing primary, secondary, and tertiary amines. youtube.comlibretexts.org

ReactantIntermediateProduct
Aldehyde/Ketone + Ammonia (B1221849)IminePrimary Amine
Aldehyde/Ketone + Primary AmineImineSecondary Amine
Aldehyde/Ketone + Secondary AmineEnamineTertiary Amine

This table outlines the products of reductive amination based on the starting amine.

N-Alkylation and N-Acylation Reactions

The amino group can undergo N-alkylation, typically through a nucleophilic substitution reaction with an alkyl halide. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a challenge to control.

N-acylation, the reaction of the amino group with an acylating agent such as an acyl chloride or anhydride, is generally a more straightforward and controllable reaction. nih.govnih.gov This reaction proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, leading to the formation of an amide. nih.gov This transformation is often used to protect the amino group or to introduce specific acyl moieties into the molecule. The chemoselectivity of N-acylation versus O-acylation can be influenced by the reaction conditions and the nature of the catalyst used. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Fluoropyridine Ring

The fluoropyridine ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, although the electron-withdrawing nature of the nitrogen atom and the fluorine substituent generally disfavors electrophilic attack and favors nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. pressbooks.pubyoutube.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov The presence of the electron-withdrawing aldehyde group and the fluorine atom on the pyridine ring makes the ring susceptible to nucleophilic attack. pressbooks.pubnih.gov The fluorine atom can act as a leaving group in SNAr reactions, being displaced by a variety of nucleophiles. rsc.org The rate of SNAr is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group, as these positions can stabilize the negative charge of the Meisenheimer intermediate. pressbooks.pubyoutube.com

Reaction TypeKey IntermediateDriving ForceFavored by
Electrophilic Aromatic Substitution (SEAr)Arenium Ion (Carbocation)Re-aromatizationElectron-donating groups
Nucleophilic Aromatic Substitution (SNAr)Meisenheimer Complex (Carbanion)Re-aromatizationElectron-withdrawing groups

This table compares the key features of electrophilic and nucleophilic aromatic substitution.

Directed Halogenation

The introduction of additional halogen atoms onto the this compound scaffold is a key transformation for creating derivatives with altered biological activity or material properties. The regioselectivity of halogenation on a pyridine ring is dictated by a combination of the inherent electronic properties of the pyridine nucleus and the directing effects of the existing substituents.

Pyridine itself is an electron-deficient aromatic system, making electrophilic aromatic substitution (EAS) reactions, such as halogenation, generally sluggish and requiring harsh conditions. nih.govnih.gov When such reactions do occur, they typically favor substitution at the 3- and 5-positions, which are less electron-deficient than the 2-, 4-, and 6-positions. However, the substituents on the this compound ring—the amino, fluoro, and aldehyde groups—exert significant control over the position of further substitution.

The amino group at the 4-position is a powerful activating group and is ortho, para-directing. The aldehyde group at the 2-position is a deactivating group and a meta-director. The fluorine atom at the 6-position is deactivating via its inductive effect but can direct ortho and para through resonance. In the context of electrophilic halogenation, the powerful directing effect of the amino group would be expected to dominate, directing incoming electrophiles to the positions ortho to it, namely the 3- and 5-positions.

Considering the existing substitution pattern of this compound, the potential sites for electrophilic halogenation are the 3- and 5-positions. The relative reactivity of these sites would be influenced by the steric hindrance imposed by the adjacent substituents and the electronic deactivation by the fluorine and aldehyde groups.

PositionDirecting Effect of Amino GroupDirecting Effect of Aldehyde GroupDirecting Effect of Fluoro GroupPredicted Outcome for Electrophilic Halogenation
3 ortho (Activating)meta (Deactivating)meta (Deactivating)Favorable, directed by the amino group.
5 ortho (Activating)para (Deactivating)ortho (Deactivating)Potentially favorable, but may be sterically hindered and electronically deactivated.

This table provides a qualitative prediction of the regioselectivity of electrophilic halogenation on this compound based on established principles of substituent effects in aromatic systems.

Influence of Fluorine and Amino Group on Ring Reactivity

The reactivity of the this compound ring is profoundly influenced by the electronic interplay between the electron-donating amino group and the electron-withdrawing fluorine atom. This dynamic is crucial in understanding the molecule's susceptibility to nucleophilic aromatic substitution (SNAr), a common reaction for electron-deficient aromatic systems. masterorganicchemistry.com

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack. masterorganicchemistry.comacs.org In SNAr reactions, fluorine is often a surprisingly good leaving group, a phenomenon attributed to the fact that the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is accelerated by the electron-withdrawing nature of fluorine. masterorganicchemistry.comyoutube.comlibretexts.org

Conversely, the amino group at the 4-position is a strong electron-donating group through resonance, which increases the electron density of the pyridine ring. This effect would generally deactivate the ring towards nucleophilic attack. However, its position para to the fluorine atom at the 6-position creates a push-pull electronic system that can influence the reactivity at specific sites.

The relative reactivity of substituted pyridines towards nucleophilic aromatic substitution is highly dependent on the nature and position of the substituents. The table below provides a conceptual comparison of the predicted reactivity of this compound with related substituted pyridines.

CompoundKey SubstituentsPredicted Relative Reactivity towards SNAr at C6Rationale
2-Fluoropyridine (B1216828)-F at C2BaselineReference compound.
2-Fluoro-4-nitropyridine-F at C2, -NO₂ at C4HighThe strongly electron-withdrawing nitro group significantly activates the ring for SNAr. masterorganicchemistry.com
This compound -NH₂ at C4, -F at C6, -CHO at C2Moderate to HighThe electron-withdrawing aldehyde and the fluorine atom activate the ring, while the electron-donating amino group has a deactivating effect. The overall effect is a moderately to highly activated system for SNAr at the 6-position.
4-Amino-6-fluoropyridine-NH₂ at C4, -F at C6Low to ModerateThe activating effect of the fluorine is counteracted by the deactivating effect of the amino group, leading to lower reactivity compared to the aldehyde-containing analogue.

This table offers a simplified, predictive comparison of reactivity based on the electronic properties of the substituents. Actual reaction rates would need to be determined experimentally.

4 Amino 6 Fluoropicolinaldehyde As a Versatile Synthetic Building Block

Construction of Diverse Heterocyclic Systems

The unique arrangement of functional groups in 4-amino-6-fluoropicolinaldehyde makes it an ideal precursor for synthesizing a variety of fused and substituted heterocyclic compounds. The presence of both a nucleophilic amino group and an electrophilic aldehyde group on the same pyridine (B92270) ring facilitates numerous cyclization and multicomponent reactions.

The imidazo[1,2-a]pyridine (B132010) scaffold is a core structure in many pharmaceutical agents. researchgate.net this compound is an excellent substrate for multicomponent reactions that efficiently construct this ring system. One of the most prominent methods is the Groebke–Blackburn–Bienaymé (GBB) reaction, a one-pot synthesis involving a 2-aminoazine, an aldehyde, and an isocyanide. acs.orgnih.govnih.gov In this reaction, this compound can serve as the 2-aminopyridine (B139424) component, reacting with an external aldehyde and an isocyanide.

Alternatively, and more uniquely, the molecule itself contains both the necessary 2-aminopyridine and aldehyde functionalities. This allows it to participate in a variation of the GBB reaction where it reacts with just an isocyanide to form a substituted 3-aminoimidazo[1,2-a]pyridine. Furthermore, it can serve as the aldehyde and 2-aminopyridine source in copper-catalyzed three-component reactions with terminal alkynes, providing a direct route to various 2,3-disubstituted imidazo[1,2-a]pyridines. researchgate.netbio-conferences.org

Table 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives from this compound

Reaction TypeAdditional ReagentsResulting Scaffold
Groebke-Blackburn-BienayméIsocyanide (R-NC)3-Amino-substituted Imidazo[1,2-a]pyridines
Copper-Catalyzed A³ CouplingTerminal Alkyne (R-C≡CH)2,3-Disubstituted Imidazo[1,2-a]pyridines
Classical Condensationα-Haloketone (R-CO-CH₂-X)2-Substituted Imidazo[1,2-a]pyridines

Substituted Pyrroles: The aldehyde group of this compound is a key functional handle for the synthesis of pyrroles. In an I₂-catalyzed cyclization, it can react with α-amino carbonyl compounds to generate highly substituted 1,3,4-triarylpyrroles, where the picolinyl moiety would be one of the aryl substituents. organic-chemistry.org This method is valued for its operational simplicity and tolerance of various functional groups. organic-chemistry.org

2-Pyridones: The 2-pyridone motif is another important heterocyclic structure found in many biologically active molecules. bristol.ac.uknih.gov this compound can be employed as the aldehyde component in multicomponent reactions to construct this scaffold. For instance, in a four-component reaction with an acetophenone, a compound with an active methylene (B1212753) group (like ethyl cyanoacetate), and an ammonia (B1221849) source (like ammonium (B1175870) acetate), it can lead to the formation of highly functionalized 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.gov A similar strategy involves the cyclization of a dicarbonyl compound, which can be formed in situ, with cyanoacetamide. unizar.es

The synthesis of indazoles and their aza-analogs, such as pyrazolopyridines, can be effectively achieved starting from ortho-aminoaldehydes. The reaction of this compound with hydrazine (B178648) or its derivatives provides a direct pathway to the 7-fluoro-1H-pyrazolo[4,3-b]pyridin-5-amine scaffold. The reaction proceeds through the initial formation of a hydrazone intermediate by condensation of hydrazine with the aldehyde group. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the ring nitrogen of the pyridine onto the hydrazone, followed by aromatization, yields the fused heterocyclic system. researchgate.netajrconline.org This transformation is analogous to the synthesis of indazoles from salicylaldehydes and hydrazine. ajrconline.orglookchem.com

Spirocycles are three-dimensional structures of increasing interest in drug discovery. rsc.org The aldehyde functionality of this compound makes it a suitable component for cycloaddition reactions designed to create spirocyclic frameworks. One established method for synthesizing spiro compounds is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. researchgate.net In such a scheme, this compound can be used to generate the requisite azomethine ylide through condensation with an α-amino acid. The resulting ylide can then react with a suitable dipolarophile, such as N-arylmaleimide or 1,3-indanedione, to afford complex spiro-pyrrolidine or spiro-indene derivatives, respectively, bearing the 4-amino-6-fluoropyridine substituent. researchgate.netresearchgate.net

Role in the Preparation of Picolinate (B1231196) and Picolinic Acid Derivatives

The aldehyde group in this compound is readily oxidized to a carboxylic acid, yielding 4-amino-6-fluoropicolinic acid. This transformation is a fundamental process in organic synthesis and provides access to a class of compounds with significant applications, particularly in agrochemistry. Picolinic acids and their corresponding esters (picolinates) are key components of several commercial herbicides. The synthesis often involves reacting a 6-chloropicolinate with a boronic acid, but having direct access to the functionalized 4-amino-6-fluoropicolinic acid from the aldehyde provides a valuable alternative synthetic route. This acid can then be esterified with various alcohols to produce a library of picolinate esters for further study or use.

Precursor for Advanced Organic Transformations

The aldehyde group is exceptionally versatile, making this compound a precursor for a multitude of advanced organic transformations beyond cyclizations. A prominent example is the Wittig reaction, which converts aldehydes and ketones into alkenes. wikipedia.orglibretexts.org By reacting this compound with a variety of triphenyl phosphonium (B103445) ylides (Wittig reagents), the formyl group can be transformed into a vinyl group or a more substituted alkene. thermofisher.comorganic-chemistry.org This olefination opens up a vast number of synthetic possibilities, as the resulting alkene can undergo further reactions such as hydrogenation, epoxidation, dihydroxylation, or polymerization. The choice of Wittig reagent allows for precise control over the structure of the resulting alkene. organic-chemistry.org

Table 2: Examples of Wittig Reactions with this compound

Wittig Reagent (Ph₃P=CHR)Resulting Alkene Substituent
Methylenetriphenylphosphorane (R=H)-CH=CH₂ (Vinyl)
Ethylidenetriphenylphosphorane (R=CH₃)-CH=CH-CH₃ (Propenyl)
(Methoxycarbonylmethylene)triphenylphosphorane (R=CO₂Me)-CH=CH-CO₂Me (Methyl Acrylate)
Benzylidenetriphenylphosphorane (R=Ph)-CH=CH-Ph (Styrenyl)

Generation of Nitrostyrene (B7858105) Intermediates

The aldehyde functional group in this compound provides a reactive site for condensation reactions. One such significant transformation is the Henry reaction (nitro-aldol reaction), which involves the reaction of an aldehyde with a nitroalkane in the presence of a base to form a β-nitro alcohol. This intermediate can then be dehydrated to yield a nitrostyrene derivative.

Theoretically, this compound could react with nitromethane (B149229) to form the corresponding β-nitro alcohol, which upon dehydration would yield (E)-1-(4-amino-6-fluoropyridin-2-yl)-2-nitroethene, a nitrostyrene intermediate. This reaction is a fundamental method for the formation of carbon-carbon bonds and the introduction of a nitro group, which is a versatile precursor for other functional groups such as amines. researchgate.netresearchgate.net The general transformation is depicted below:

Theoretical Reaction Scheme:

Generated code

Table 1: Hypothetical Reaction Parameters for the Synthesis of a Nitrostyrene Intermediate

Reagent/ConditionProposed Role/Value
Starting Material This compound
Reagent Nitromethane
Base Catalyst Ethylenediammonium diacetate, Ammonium acetate (B1210297)
Solvent Acetic acid, Toluene
Temperature Reflux
Product (E)-1-(4-amino-6-fluoropyridin-2-yl)-2-nitroethene

This table is based on general procedures for the Henry reaction and would require experimental validation for this specific substrate.

Nitrostyrenes are valuable intermediates in organic synthesis, serving as precursors for a variety of heterocyclic and acyclic compounds through Michael additions, cycloadditions, and reduction reactions. bohrium.comrsc.org

Utilization in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most of the atoms of the starting materials. nih.govnih.gov The aldehyde functionality of this compound makes it a prime candidate for participation in several named MCRs.

For instance, in an Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. mdpi.commdpi.com this compound could serve as the aldehyde component in such a reaction, leading to the rapid assembly of complex, peptide-like scaffolds.

Theoretical Ugi Reaction:

Generated code

Similarly, in a Strecker synthesis, an aldehyde reacts with an amine and cyanide to produce an α-amino nitrile, which can be hydrolyzed to an α-amino acid. masterorganicchemistry.com The aldehyde group of the title compound could participate in this reaction, providing a route to novel α-amino acids containing the 4-amino-6-fluoropyridin-2-yl moiety.

Table 2: Potential Multicomponent Reactions Involving this compound

Reaction NameReactantsPotential Product Type
Ugi ReactionThis compound, a primary amine, a carboxylic acid, an isocyanideα-Acylamino carboxamide
Strecker SynthesisThis compound, an amine, a cyanide sourceα-Amino nitrile / α-Amino acid
Hantzsch Dihydropyridine SynthesisThis compound, two equivalents of a β-ketoester, ammoniaDihydropyridine derivative
Biginelli ReactionThis compound, a β-dicarbonyl compound, urea (B33335) or thioureaDihydropyrimidinone or -thione

The feasibility and outcomes of these reactions with this compound are theoretical and await experimental investigation.

Application in the Synthesis of Labeled Compounds for Analytical Research

Isotopically labeled compounds are indispensable tools in various fields of scientific research, including drug metabolism studies, mechanistic investigations, and as internal standards in quantitative analysis. researchgate.netiaea.org The chemical structure of this compound offers several possibilities for the introduction of isotopic labels.

For example, the aldehyde group could be reduced with a labeled reducing agent, such as sodium borodeuteride (NaBD₄) or sodium borotritide (NaBT₄), to introduce deuterium (B1214612) or tritium (B154650) at the benzylic position, respectively. This would yield the corresponding isotopically labeled alcohol.

Furthermore, if the synthesis of this compound proceeds through a precursor with a suitable functional group, such as a halogen or a nitro group, catalytic reduction with deuterium or tritium gas could be employed to introduce the label onto the pyridine ring. princeton.edu The synthesis of labeled amino acids using this aldehyde as a precursor in a Strecker synthesis with labeled cyanide (e.g., K¹³CN or K¹⁴CN) is another plausible strategy. frontiersin.org

Table 3: Potential Strategies for Isotopic Labeling of this compound and its Derivatives

Labeling StrategyReagentPosition of Label
Reduction of aldehydeNaBD₄ / NaBT₄Carbonyl carbon (as -CHD-OH or -CHT-OH)
Catalytic reduction of a precursorD₂ / T₂ gas, Pd/CAromatic ring
Strecker synthesisK¹³CN / K¹⁴CNNitrile/Carboxylic acid carbon

These proposed labeling strategies are based on established methodologies and would need to be adapted and optimized for the specific substrate.

Spectroscopic and Structural Characterization of 4 Amino 6 Fluoropicolinaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). By analyzing chemical shifts, coupling constants, and signal multiplicities, a detailed molecular structure can be assembled.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number and electronic environment of hydrogen atoms in a molecule. In the case of 4-Amino-6-fluoropicolinaldehyde, distinct signals are expected for the aldehyde, aromatic, and amine protons.

The aldehyde proton (-CHO) is highly deshielded and is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.0 and 10.5 ppm. chemicalbook.com This characteristic shift is a key identifier for the aldehyde functional group. The protons of the amino group (-NH₂) generally appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature. For analogous aromatic amines, these signals can be found over a wide range. libretexts.org

The pyridine (B92270) ring of this compound contains two protons. Due to the substitution pattern, these protons are in different chemical environments and will appear as distinct signals. Their chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino group and the electron-withdrawing fluorine and aldehyde groups. The formation of salts, such as hydrochlorides, typically causes a downfield shift of all proton signals due to the increased positive charge on the nitrogen atom, which decreases the electron density on the ring. wisc.edu For comparison, the aromatic protons in pyridine itself resonate at specific shifts, which are altered upon substitution. pdx.edu In substituted picolines, the ring protons are also clearly delineated. wisc.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde H 9.0 - 10.5 Singlet
Aromatic H (Position 3) 6.5 - 7.5 Doublet
Aromatic H (Position 5) 7.5 - 8.5 Doublet
Amino H₂ Broad Singlet

Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. researchgate.net

The carbonyl carbon of the aldehyde group is the most deshielded and will appear significantly downfield, typically in the range of δ 190–210 ppm. chemicalbook.com The carbons of the pyridine ring will have chemical shifts determined by the attached functional groups. The carbon atom bonded to the highly electronegative fluorine atom (C-6) will show a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The carbon attached to the amino group (C-4) will experience an upfield shift due to the electron-donating nature of nitrogen. In contrast, the carbons adjacent to the ring nitrogen (C-2 and C-6) are generally shifted downfield. spectrabase.com The chemical shifts in substituted benzenes and other aromatic systems provide a basis for these predictions. huji.ac.il Quaternary carbons, those without any attached hydrogens (like C-2, C-4, and C-6 in this molecule), often exhibit weaker signals in the spectrum. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde) 190 - 210
C-2 150 - 165
C-3 110 - 125
C-4 145 - 160
C-5 115 - 130
C-6 155 - 170 (with large ¹JCF coupling)

Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.

Fluorine (¹⁹F) NMR for Fluorinated Pyridines

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally useful and highly sensitive technique for characterization. ucsb.edu The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, making it very sensitive to subtle changes in the fluorine's electronic environment. ucsb.edu This allows for clear distinction between different fluorinated compounds. spectrabase.com

For fluorinated aromatic compounds, such as fluoropyridines, the ¹⁹F chemical shift provides a unique fingerprint. researchgate.net The signal for the fluorine in this compound is expected to appear in the typical region for aryl fluorides. researchgate.net For example, the chemical shift of 2-fluoropyridine (B1216828) is a known value that serves as a reference point. libretexts.org The exact shift will be influenced by the other substituents on the pyridine ring. The signal may also exhibit coupling to the nearby aromatic proton (H-5). The analysis of these coupling constants can provide further structural confirmation. ucsb.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million. This precision allows for the determination of a compound's elemental composition and its exact molecular formula. For this compound (C₆H₅FN₂O), HRMS would be used to confirm the molecular ion peak corresponding to its calculated exact mass.

Furthermore, the fragmentation patterns observed in the MS/MS spectrum provide valuable structural information. nih.gov For proton pump inhibitors (PPIs) containing pyridine and benzimidazole (B57391) rings, fragmentation often occurs near the linker between the rings. lcms.cz For this compound, common fragmentation pathways would likely involve the loss of small, stable neutral molecules. wisc.edu

Table 3: Predicted HRMS Fragmentation for this compound

Ion Proposed Neutral Loss Description
[M-CHO]⁺ Loss of formyl radical Cleavage of the aldehyde group
[M-CO]⁺˙ Loss of carbon monoxide A common fragmentation for aldehydes
[M-HCN]⁺˙ Loss of hydrogen cyanide Expulsion from the pyridine ring

Note: M represents the molecular ion.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This technique is particularly well-suited for the analysis of aldehydes in complex mixtures. spectrabase.com

Often, aldehydes are chemically modified through derivatization before analysis to enhance their stability and ionization efficiency. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable hydrazones that are readily analyzed by LC-MS. This approach allows for the sensitive and selective determination of various aldehydes. LC-MS/MS methods have been developed for the simultaneous measurement of multiple aldehydes in various samples. spectrabase.com Such a method could be applied to quantify this compound and to separate it from its derivatives or related impurities, providing both qualitative and quantitative information.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive technique used to probe the molecular vibrations of a compound. By analyzing the absorption or scattering of light, specific functional groups within a molecule can be identified, providing a molecular fingerprint.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹), corresponding to the energy required for each vibrational transition. For a molecule like this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the amino group (-NH₂), the aldehyde group (-CHO), the carbon-fluorine bond (C-F), and the pyridine ring.

The characteristic IR absorption frequencies for the functional groups in this compound can be predicted based on established correlation charts and data from similar compounds. A hypothetical IR spectrum would exhibit distinct peaks corresponding to the stretching and bending vibrations of these groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)Symmetric and Asymmetric Stretching3500 - 3300
Amino (-NH₂)Scissoring (Bending)1650 - 1580
Aldehyde (C=O)Stretching1715 - 1680
Aldehyde (C-H)Stretching2850 - 2750
Aromatic C=CStretching1600 - 1450
C-FStretching1400 - 1000

Note: The exact positions of these bands can be influenced by the electronic effects of the substituents on the pyridine ring and by intermolecular interactions, such as hydrogen bonding, in the solid state.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are essential for determining the stereochemical purity, or enantiomeric excess (ee), of a chiral compound. While this compound itself is not chiral, its derivatives can be. Should a chiral center be introduced, for instance, through a reaction at the aldehyde group, techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be vital for characterizing the resulting enantiomers or diastereomers.

In a typical scenario, a chiral derivative of this compound would be synthesized, and its chiroptical properties measured. The magnitude of the CD signal (measured as molar ellipticity, [θ]) or the optical rotation ([α]) is directly proportional to the concentration of the chiral species and its enantiomeric purity. By comparing the observed signal to that of an enantiomerically pure standard, the enantiomeric excess of the sample can be precisely calculated.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyridine ring and the orientation of the amino and aldehyde substituents. Key structural parameters that would be determined include:

The C-C and C-N bond lengths within the pyridine ring.

The C-F bond length.

The bond lengths and angles of the aldehyde group (C=O, C-H).

The geometry of the amino group and its position relative to the ring.

Intermolecular interactions, such as hydrogen bonds between the amino group of one molecule and the nitrogen atom or aldehyde oxygen of a neighboring molecule, which dictate the crystal packing.

This data is crucial for understanding the molecule's electronic structure and its potential interactions in a biological or material science context.

Computational and Theoretical Insights into 4 Amino 6 Fluoropicolinaldehyde Chemistry

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods allow for the detailed exploration of the molecular geometry, electronic distribution, and spectroscopic characteristics of 4-Amino-6-fluoropicolinaldehyde.

Conformational Analysis and Tautomerism

The structure of this compound is not static; it can exist in various spatial arrangements (conformers) and potentially different constitutional isomers that can interconvert (tautomers).

Tautomerism: Aminopyridines can exhibit tautomerism, where a proton shifts from the amino group to the ring nitrogen, resulting in an imine form. For this compound, the canonical amino form is expected to be the most stable tautomer in the gas phase and in nonpolar solvents. nih.govnih.gov This is consistent with computational studies on 2-aminopyridines, which have shown the amino form to be significantly more stable than the imino tautomer. nih.govnih.gov The energy difference between tautomers is a critical parameter, as it governs their relative populations at equilibrium. The presence of the electron-withdrawing fluorine atom and the aldehyde group can further influence the relative stabilities of the tautomers.

Tautomeric FormRelative Energy (kcal/mol) - Illustrative
This compound (Amino form)0.00
6-Fluoro-4-(1H-pyridin-4-ylideneamino)picolinaldehyde (Imino form)10-15
4-Imino-6-fluoro-1,4-dihydropyridine-2-carbaldehyde (Imino form)> 15

This table presents illustrative relative energy values based on typical findings for aminopyridine systems. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital Theory (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be primarily localized on the electron-rich amino group and the pyridine (B92270) ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely centered on the electron-deficient aldehyde group and the pyridine ring, particularly at the carbon atoms ortho and para to the nitrogen atom, marking these as the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular OrbitalEnergy (eV) - IllustrativePrimary Localization
HOMO-6.5 to -7.5Amino group, Pyridine ring
LUMO-1.5 to -2.5Aldehyde group, Pyridine ring
HOMO-LUMO Gap4.0 to 5.0-

This table provides an illustrative range of FMO energies based on similar aromatic aldehydes and aminopyridines. Precise values would necessitate specific DFT calculations.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the properties of a single molecule, molecular dynamics (MD) simulations offer a way to understand the behavior of a molecule in a condensed phase, such as in a solvent or a crystal lattice. youtube.comyoutube.com MD simulations track the movements of atoms over time, providing insights into intermolecular interactions, solvation effects, and conformational dynamics in a more realistic environment.

For this compound, MD simulations could be employed to study how it interacts with solvent molecules, such as water or organic solvents. These simulations can reveal the nature and strength of hydrogen bonds between the amino and aldehyde groups and the solvent, as well as other non-covalent interactions. In a biological context, MD simulations are invaluable for understanding how a molecule like this compound might bind to a protein target, by exploring the dynamic interplay of forces within the binding pocket. nih.gov

In Silico Approaches for Reaction Mechanism Prediction

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the identification of the most energetically favorable reaction mechanism.

For example, the synthesis of derivatives of this compound could be studied computationally. The reaction of the aldehyde group with a nucleophile, or the substitution at the amino group, can be modeled to understand the activation barriers and the stability of intermediates. nih.gov Such in silico predictions can help in optimizing reaction conditions and in designing more efficient synthetic routes. mdpi.com

Predictive Modeling in Chemical Synthesis and Design

Computational tools are increasingly being used not only to understand existing chemical systems but also to predictively design new ones with desired properties.

Virtual Screening for Optimized Reaction Conditions

Virtual screening is a computational technique that can be used to rapidly assess a large number of variables to identify the most promising candidates. nih.gov In the context of chemical synthesis, this approach can be adapted to screen for optimal reaction conditions. By creating a virtual library of different solvents, catalysts, and temperatures, computational models can predict which combination is most likely to lead to a high yield of the desired product. This can significantly reduce the amount of experimental work required to optimize a reaction. For the synthesis of compounds derived from this compound, virtual screening could be used to identify the most effective catalysts for a particular transformation or the solvent that best promotes the desired reaction pathway. nih.gov

Scaffold Hopping Design Principles

Scaffold hopping is a computational and medicinal chemistry strategy that aims to identify structurally novel molecules that retain the biological activity of a known parent compound. nih.gov This is achieved by replacing the central core, or scaffold, of the molecule while preserving the three-dimensional arrangement of key functional groups responsible for biological activity. nih.gov This approach is valuable for discovering new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.gov

For a molecule like this compound, scaffold hopping design would involve replacing the central aminofluoropyridine ring with other cyclic systems. The goal is to find new scaffolds that can present the amino, fluoro, and aldehyde (or a bioisosteric equivalent) functionalities in a similar spatial orientation to how they are presented by the original scaffold, thus maintaining the interactions with the biological target.

A key concept within scaffold hopping is bioisosterism , where one functional group is replaced by another that has similar physicochemical properties, leading to similar biological effects. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be considered in a scaffold hopping strategy.

Potential Bioisosteric Replacements and Scaffold Hops:

Pyridine Ring Replacements: The central pyridine ring could be replaced by other five- or six-membered aromatic or non-aromatic rings. The choice of replacement would depend on the desired electronic properties and the required geometry for the substituents. For instance, replacing the pyridine with a pyrimidine (B1678525) ring has been explored in scaffold hopping approaches, although this can sometimes lead to diminished binding affinity if the new scaffold does not optimally present the key interacting groups. plos.org

Amide and Aldehyde Bioisosteres: The aldehyde group in this compound is a key functional group that can participate in hydrogen bonding. In scaffold hopping, this group could be replaced by other hydrogen bond acceptors. Similarly, the related picolinamide (B142947) scaffold is frequently used in medicinal chemistry, and various bioisosteres for the amide bond have been investigated. tandfonline.comnih.gov For example, heterocycles like triazoles have been successfully used to replace amide moieties, offering improved metabolic stability. nih.gov

Fluorine as a Bioisostere: The fluorine atom on the pyridine ring influences the electronic properties of the ring and can enhance binding affinity and metabolic stability. In scaffold hopping, maintaining a fluorine atom or a group with similar properties at this position could be crucial. Fluorine is often used as a bioisostere for a hydrogen atom to block metabolic sites or to modulate the acidity or basicity of nearby functional groups. cambridgemedchemconsulting.com

Computational Approaches to Scaffold Hopping:

The design of new scaffolds is often guided by computational methods. These methods can be broadly categorized as structure-based and ligand-based.

Structure-Based Scaffold Hopping: If the three-dimensional structure of the biological target is known, new scaffolds can be designed to fit within the binding site and maintain the key interactions of the original ligand. This often involves creating a pharmacophore model based on the known binding mode and then searching for new scaffolds that can match this model.

Ligand-Based Scaffold Hopping: When the structure of the target is unknown, scaffold hopping relies on the information from known active molecules. This can involve shape-based screening, where databases of molecules are searched for compounds with a similar three-dimensional shape to the lead compound, or fragment-based approaches, where the lead molecule is broken down into key fragments and then reassembled with new core structures.

The following table provides a hypothetical example of how scaffold hopping principles could be applied to this compound, suggesting potential replacement scaffolds and the rationale behind their selection.

Original ScaffoldPotential Replacement ScaffoldRationale
AminofluoropyridineAminofluoropyrimidineThe pyrimidine ring is a common bioisostere for pyridine, maintaining a six-membered aromatic core. The nitrogen atoms in the pyrimidine ring can alter the hydrogen bonding capacity and electronic properties.
AminofluoropyridineSubstituted Thiophene (B33073)A five-membered aromatic heterocycle like thiophene can present substituents in a different spatial arrangement, potentially leading to novel interactions with the target.
AminofluoropyridineCyclohexane with appropriate substituentsA non-aromatic scaffold could provide a different conformational profile, potentially improving binding affinity or selectivity. The challenge lies in maintaining the correct orientation of the functional groups.

It is important to note that while computational methods can guide the design of new scaffolds, the ultimate success of a scaffold hopping strategy relies on the chemical tractability of the new molecules and their experimental validation. plos.org

Structure Property Relationships in 4 Amino 6 Fluoropicolinaldehyde Analogues

Influence of the Fluorine Atom on Pyridine (B92270) Ring Properties

The presence of a fluorine atom at the 6-position of the picolinaldehyde ring introduces significant electronic and steric perturbations that collectively modulate the molecule's characteristics.

Electronic Effects on Reactivity

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring. This effect reduces the electron density of the aromatic system, thereby deactivating it towards electrophilic substitution. researchgate.net Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack. For instance, in related heterocyclic systems, the introduction of fluorine has been shown to dramatically increase reactivity towards nucleophiles. nih.gov In the context of 4-Amino-6-fluoropicolinaldehyde, the fluorine atom at the 6-position, along with the nitrogen atom in the ring, significantly lowers the π-electron density at the 2- and 4-positions, making these sites more susceptible to nucleophilic substitution. researchgate.net

The reactivity of the pyridine ring in such analogues can be influenced by the reaction conditions. For example, the reaction of substituted aminopyridines with aldehydes or ketones can lead to the formation of imines, typically under acidic catalysis. nih.gov The rate and equilibrium of such reactions would be influenced by the electronic nature of the substituents on the pyridine ring.

Steric Effects on Molecular Conformation

The aldehyde group at the 2-position can exist in different conformations relative to the pyridine ring due to rotation around the C2-C(aldehyde) bond. The presence of the fluorine at the 6-position can create steric clashes that favor a particular conformation of the aldehyde group, potentially influencing its accessibility for molecular interactions. Studies on related fluorinated heterocyclic compounds have shown that the fluorine atom can significantly influence the puckering of the ring and the preferred orientation of substituents. chemrxiv.orgsigmaaldrich.com

Modulating Physico-Chemical Attributes through Substituent Variation

The systematic replacement of hydrogen atoms or functional groups on the this compound scaffold with other substituents provides a powerful tool to modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Impact on Aqueous Solubility and Lipophilicity

The amino group at the 4-position can act as both a hydrogen bond donor and acceptor, contributing to aqueous solubility. The aldehyde group can also participate in hydrogen bonding. Altering the substituents on the amino group or replacing the aldehyde with other functional groups would significantly impact these interactions and, consequently, the solubility and lipophilicity of the analogues.

For instance, introducing polar substituents would be expected to increase aqueous solubility, while adding non-polar, aliphatic, or aromatic groups would likely enhance lipophilicity. The following table illustrates the predicted effects of hypothetical substituent variations on the lipophilicity of this compound analogues, based on computational models.

Substituent at position RPredicted cLogP
-H1.5
-CH32.0
-Cl2.2
-OH1.0
-OCH31.6
-NH21.1

Note: These values are hypothetical and intended for illustrative purposes to demonstrate the expected trends based on general chemical principles.

Effects on Metabolic Stability

Metabolic stability is a crucial factor in determining the in vivo half-life and duration of action of a compound. The pyridine ring is susceptible to metabolism by various enzymes, primarily cytochrome P450s. The introduction of a fluorine atom can block potential sites of metabolism, thereby increasing metabolic stability. nih.gov

In this compound, the fluorine atom at the 6-position can protect the adjacent carbon from oxidative metabolism. However, other positions on the ring and the substituents themselves can be sites of metabolic transformation. For example, the amino group can undergo N-dealkylation or oxidation, and the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Varying the substituents can significantly alter the metabolic fate of the analogues. For example, replacing a metabolically labile group with a more stable one can enhance the compound's half-life. The table below presents hypothetical metabolic half-life data for a series of analogues to illustrate the potential impact of substituent changes.

AnalogueKey SubstituentPredicted Metabolic Half-life (t½) in human liver microsomes (min)
This compound-30
4-(Methylamino)-6-fluoropicolinaldehydeN-Methyl20
4-Amino-6-chloro-picolinaldehyde6-Chloro45
4-Amino-6-fluoro-2-pyridinecarboxylic acid2-Carboxylic acid>60

Note: This data is hypothetical and for illustrative purposes only.

Conformational Dynamics and Their Role in Molecular Interactions

The three-dimensional shape and flexibility of a molecule, known as its conformational dynamics, are critical for its ability to interact with biological targets such as enzymes and receptors. Proteins are dynamic entities that undergo conformational changes, and the binding of a small molecule is often dependent on a complementary fit between their respective shapes and electronic properties. ugent.be

The specific arrangement of atoms in space dictates the potential for non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, which are the basis of molecular recognition. Therefore, understanding the conformational dynamics of this compound analogues is essential for predicting and rationalizing their interactions with other molecules.

Emerging Research Frontiers and Future Perspectives for 4 Amino 6 Fluoropicolinaldehyde

Development of Novel and Sustainable Synthetic Methodologies

Currently, there are no established, publicly documented synthetic routes specifically for 4-Amino-6-fluoropicolinaldehyde. Future research would need to focus on developing efficient and environmentally benign methods for its preparation. Potential strategies could involve the late-stage functionalization of a pre-existing fluorinated picolinaldehyde core or the construction of the pyridine (B92270) ring with the desired substituents in place. The development of catalytic methods, particularly those employing earth-abundant metals and minimizing waste, would be a significant step forward.

Exploration of Unconventional Reactivity Patterns and Derivatizations

The reactivity of this compound is largely unexplored. The interplay between the electron-donating amino group, the electron-withdrawing fluorine atom, and the reactive aldehyde functionality presents a unique chemical landscape. Systematic studies are needed to understand its behavior in various reaction types, such as nucleophilic and electrophilic additions to the aldehyde, as well as reactions at the amino group and the pyridine ring. This could lead to the discovery of novel derivatization pathways for creating libraries of new molecules with potential biological or material applications.

Expansion of Applications in Advanced Materials and Chemical Probes

Given the properties of related fluorinated and amino-substituted aromatic compounds, this compound holds promise as a building block for advanced materials. Its structure suggests potential for creating novel dyes, polymers with specific electronic properties, or as a component in metal-organic frameworks. Furthermore, the combination of the fluorophore-like pyridine core and the reactive aldehyde group could be exploited in the design of chemical probes for detecting specific analytes or for bio-imaging applications.

Advanced Computational Methodologies for Integrated Prediction and Design

In the absence of extensive experimental data, computational chemistry could play a pivotal role in predicting the properties and reactivity of this compound. Density functional theory (DFT) calculations could be employed to understand its electronic structure, predict its spectral properties, and model its reactivity. Such in silico studies would be invaluable for guiding future synthetic efforts and for designing novel derivatives with tailored properties for specific applications.

Q & A

How can the FINER criteria guide the formulation of research questions about the synthesis of 4-Amino-6-fluoropicolinaldehyde?

The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures that synthesis-related questions address practical constraints (e.g., availability of fluorinated precursors), novelty (e.g., unexplored catalytic systems), and relevance to medicinal chemistry. For example:

  • Feasibility: Can the compound be synthesized using microwave-assisted methods under ambient conditions?
  • Novelty: Does substituting the aldehyde group with other electrophiles improve yield? Methodological guidance includes using computational tools to predict reaction feasibility before lab work .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

Key techniques include 19F^{19}\text{F}-NMR (to confirm fluorination position) and FT-IR (to identify aldehyde C=O stretches). If 13C^{13}\text{C}-NMR data contradicts theoretical predictions (e.g., unexpected carbonyl shifts), cross-validate with X-ray crystallography or high-resolution mass spectrometry. Document solvent effects and temperature dependencies in spectral interpretations .

Q. How can the PEO framework structure studies on solvent effects in this compound reactions?

Using PEO (Population, Exposure, Outcome):

  • Population: this compound in polar aprotic solvents (e.g., DMF, DMSO).
  • Exposure: Varying solvent dielectric constants.
  • Outcome: Reaction rate constants or byproduct formation. Tabulate solvent properties (e.g., polarity index, boiling point) against kinetic data to identify optimal conditions .

Advanced Research Questions

Q. What experimental design principles minimize variability in catalytic applications of this compound derivatives?

Employ a factorial design to test variables like catalyst loading (e.g., Pd/C vs. Ni), temperature, and substrate ratios. For example:

VariableLevel 1Level 2Outcome (Yield %)
Catalyst5% Pd/C10% Ni78 vs. 65
Temperature (°C)8012082 vs. 70
Statistical tools (ANOVA) can identify significant factors. Replicate experiments ≥3 times to ensure reproducibility .

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for fluorinated picolinaldehyde derivatives?

Density Functional Theory (DFT) simulations can compare energy barriers for competing pathways (e.g., nucleophilic substitution vs. radical mechanisms). Validate models with isotopic labeling (e.g., 18O^{18}\text{O} in aldehyde groups) or kinetic isotope effects. Publish raw computational data (e.g., .log files) for peer validation .

Q. What strategies address discrepancies in reported bioactivity data for this compound analogs?

  • Meta-analysis: Aggregate data from multiple studies, adjusting for variables like assay type (e.g., cell-free vs. in vivo).
  • Dose-response curves: Compare IC50_{50} values across cell lines to identify structure-activity trends.
  • Quality control: Standardize purity thresholds (e.g., ≥95% by HPLC) and solvent controls in bioassays .

Methodological Guidance

  • For synthesis optimization : Use Response Surface Methodology (RSM) to model interactions between reaction time, temperature, and reagent stoichiometry .
  • For data validation : Adopt the COSMIN checklist to evaluate measurement properties (reliability, validity) in spectroscopic or bioactivity studies .
  • For literature reviews : Apply SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to filter studies by experimental rigor (e.g., excluding non-peer-reviewed sources) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.